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Glasdegib Clinical Trial Data Summary

The table below summarizes the design and key outcomes of major clinical trials investigating glasdegib in

AML and high-risk Myelodysplastic Syndromes (MDS).

Trial Identifier /
Name

Phase
Patient
Population

Study Arms /
Intervention

Key Efficacy
Findings

Reference

| BRIGHT AML 1003 (NCT01546038) [1] | 2 | Newly diagnosed AML or high-risk MDS; ineligible for

intensive chemotherapy [1] | • Glasdegib (100 mg QD) + LDAC • LDAC alone | OS: 8.3 vs. 4.9 months

(HR 0.51, p=0.0004) CR: 19.2% vs. 2.6% (p=0.015) [1] | Cortes et al., 2020 | | BRIGHT AML 1019

(NCT03416179) [2] | 3 | Untreated AML (assigned to intensive or non-intensive therapy) [2] | Intensive

Study: Glasdegib + "7+3" (Cytarabine/Daunorubicin) vs. Placebo + "7+3" Non-Intensive Study:

Glasdegib + Azacitidine vs. Placebo + Azacitidine | Intensive: OS HR 1.05 (p=0.749) Non-Intensive: OS

HR 0.99 (p=0.969) (Primary endpoint not met in both studies) [2] | Leukemia, 2023 | | B1371003 (Intensive

Arm) [3] | 2 | Untreated AML or high-risk MDS (eligible for intensive chemo) [3] | Glasdegib (100 mg QD)

+ "7+3" Chemotherapy | CR: 46.4% (in evaluable patients) Median OS: 14.9 months [3] | Cortes et al.,

2018 |
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Glasdegib is a potent and selective oral inhibitor of the Hedgehog (Hh) signaling pathway, which is critically

involved in embryogenesis and is typically silenced after birth [4] [3]. Aberrant reactivation of this pathway

has been mechanistically linked to the survival and maintenance of leukemia stem cells (LSCs) in AML,

which are implicated in chemoresistance and disease progression [4] [3] [5]. Glasdegib exerts its effect by

binding to and inhibiting the Smoothened (SMO) receptor, a key transmembrane protein in the pathway [5].

The following diagram illustrates the Hedgehog signaling pathway and the site of glasdegib inhibition.
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Detailed Experimental Protocols
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For researchers aiming to evaluate glasdegib in preclinical or clinical settings, the following methodologies

outline key procedures.

In Vitro Assessment of Hh Pathway Inhibition

This protocol measures the direct biochemical and cellular effects of glasdegib.

Cell Lines & Culture: Utilize human AML cell lines (e.g., MV4-11, MOLM-13) or primary patient-

derived AML cells. Culture in appropriate media (e.g., RPMI-1640 with 10% FBS) at 37°C and 5%
CO₂ [3].

Treatment Protocol:
Plate cells in 96-well plates at a density of 1x10⁴ to 5x10⁴ cells per well.

After 24 hours, treat with a concentration range of glasdegib (e.g., 1 nM to 10 µM). Include a
negative control (DMSO vehicle) and a positive control (e.g., a known SMO inhibitor).

Incubate for 72 hours.
Downstream Analysis:

Viability Assay: Perform CellTiter-Glo Luminescent Cell Viability Assay to generate IC₅₀

values.

Gene Expression Analysis (qRT-PCR): Extract RNA from treated cells. Use reverse
transcription to generate cDNA. Perform qPCR with primers for Hh target genes (e.g., GLI1,

PTCH1). Normalize to housekeeping genes (e.g., GAPDH). A successful inhibitor will show dose-
dependent downregulation of these genes [3].

Protein Analysis (Western Blot): Lyse cells and quantify protein. Separate proteins via SDS-
PAGE, transfer to a membrane, and probe with antibodies against GLI1/2. Detect using

chemiluminescence.

Clinical Trial Schema for Combination Therapy

This outlines the design used in the pivotal BRIGHT AML 1003 trial [1].

Patient Population:
Inclusion: Adults (≥55 years) with newly diagnosed AML or high-risk MDS (per WHO 2008

criteria) who are ineligible for intensive chemotherapy. Ineligibility defined by one or more of:
age ≥75 years, serum creatinine >1.3 mg/dL, severe cardiac disease (e.g., LVEF <45%), or

ECOG performance status of 2 [1].
Exclusion: Acute promyelocytic leukemia, hyperleukocytosis (WBC ≥30 x 10⁹/L) not controlled

with hydroxyurea, or active central nervous system leukemia [3].
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Randomization & Blinding: Open-label, 2:1 randomization to glasdegib + LDAC vs. LDAC alone

[1].
Dosing Regimen (28-day cycles):

Experimental Arm: Glasdegib 100 mg administered orally once daily, continuously. Low-dose
cytarabine (LDAC) 20 mg administered subcutaneously twice daily on days 1-10 of each cycle

[1].
Control Arm: LDAC alone as above.

Dose Modification Rules:
For Grade ≥3 non-hematologic toxicity: Interrupt glasdegib until toxicity resolves to ≤Grade 1,

then restart at a reduced dose of 50 mg daily. Permanently discontinue for recurrent life-
threatening toxicity [4] [3].

LDAC can be delayed or dose-reduced (e.g., to 10-15 mg twice daily) if toxicity is attributed to
the chemotherapy backbone [3].

Efficacy Endpoints:
Primary: Overall Survival (OS), defined as time from randomization to death from any cause

[1].
Secondary: Complete Remission (CR) rate, Composite Complete Remission (CR+CRi) rate,

transfusion independence, and hematologic recovery [1].
Response Assessment:

Bone marrow aspirates and biopsies should be performed at screening, on Cycle 3 Day 1,
every third cycle thereafter, and at the end of treatment.

Response should be evaluated using standardized criteria (e.g., International Working Group
2003 criteria for AML) [1].

Key Interpretations & Clinical Implications

Established Niche: The positive Phase 2 results solidified glasdegib's role, leading to its FDA
approval in combination with LDAC for newly diagnosed AML patients aged ≥75 years or with

comorbidities precluding intensive chemotherapy [4] [6] [5].
Limited Scope: The negative Phase 3 BRIGHT AML 1019 trial demonstrates that the survival benefit

of glasdegib is not universal across all chemotherapy backbones. It did not improve outcomes
when added to intensive "7+3" or non-intensive azacitidine regimens [2].

Benefit Beyond CR: Post-hoc analysis of the Phase 2 trial showed that patients receiving glasdegib
+ LDAC who did not achieve CR still had a statistically significant improvement in median OS

compared to those on LDAC alone (5.0 vs. 4.1 months; HR=0.63), suggesting clinical benefit is
mediated through mechanisms beyond traditional cytoreduction [1].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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